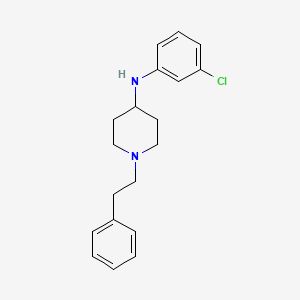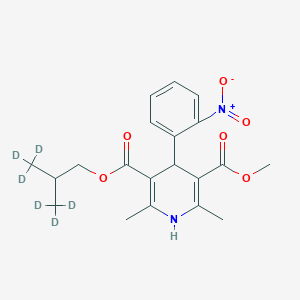
TG11-77 hydrochloride
概要
説明
TG11-77 塩酸塩: は、プロスタグランジンE2受容体サブタイプEP2の脳透過性拮抗薬です。 高い効力と選択性を持ち、中枢神経系疾患や炎症性疾患の研究において貴重な化合物となっています .
作用機序
TG11-77 塩酸塩は、EP2受容体に選択的に結合して拮抗することで作用を発揮します。この受容体は、炎症やその他の生理学的プロセスにおいて重要な役割を果たすプロスタグランジンE2シグナル伝達経路に関与しています。 EP2受容体を阻害することにより、TG11-77 塩酸塩は、炎症性遺伝子やタンパク質の発現を抑制し、炎症反応を軽減します .
類似化合物の比較
類似化合物:
- EP4受容体拮抗薬
- DP1受容体拮抗薬
- IP受容体拮抗薬
比較: TG11-77 塩酸塩は、EP4、DP1、IP受容体などの他のプロスタノイド受容体よりも、EP2受容体に対する高い選択性を持っている点でユニークです。 この選択性は、他の受容体に影響を与えることなく特定の経路を標的にするため、副作用のリスクを軽減し、その有効性にとって極めて重要です .
生化学分析
Biochemical Properties
TG11-77 Hydrochloride interacts with the EP2 receptor, a subtype of the prostaglandin E2 (PGE2) receptor . The nature of this interaction is antagonistic, meaning that this compound binds to the EP2 receptor and inhibits its activity .
Cellular Effects
This compound has been shown to suppress inflammatory gene expression induced by EP2 activation in a microglial cell line . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the EP2 receptor and inhibiting its activity . This inhibition can lead to changes in gene expression, particularly of genes involved in inflammation .
準備方法
合成経路および反応条件: TG11-77 塩酸塩の合成は、2-((4,6-ジメチルピリジン-2-イル)アミノ)-N-(2-(2-メチル-1H-インドール-3-イル)エチル)ピリミジン-5-カルボキサミドの形成、続いてその塩酸塩への変換を伴います。 反応条件は通常、最終生成物の純度と収率を確保するために、有機溶媒と制御された温度の使用を含みます .
工業生産方法: TG11-77 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化する反応条件の最適化が含まれます。 これには、多くの場合、自動反応器と精製システムの使用が含まれます .
化学反応の分析
反応の種類: TG11-77 塩酸塩は、その構造中の反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加することができます .
一般的な試薬と条件: TG11-77 塩酸塩を含む反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)やリン酸緩衝生理食塩水(PBS)(pH 7.2)などの有機溶媒が含まれます。 反応は、通常、化合物の安定性を確保するために、制御された温度で行われます .
主な生成物: TG11-77 塩酸塩の反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応では元の化合物のさまざまな誘導体が得られる可能性があり、酸化反応と還元反応では、存在する官能基の変化につながる可能性があります .
科学研究の応用
化学: 化学では、TG11-77 塩酸塩は、さまざまな生化学経路におけるEP2受容体の役割を研究するための選択的拮抗薬として使用されます。 高い選択性と効力は、受容体-リガンド相互作用を理解するための貴重なツールとなっています .
生物学: 生物学的研究では、TG11-77 塩酸塩は、神経炎症やその他の細胞プロセスにおけるEP2受容体の役割を調査するために使用されます。 炎症反応に関与するCOX-2、IL-1β、およびIL-6をコードする遺伝子の発現を阻害することが示されています .
医学: 医学研究では、TG11-77 塩酸塩は、アルツハイマー病などの中枢神経系疾患の治療における潜在的な治療用途について調査されています。 動物モデルにおいて、神経炎症を軽減し、認知機能を改善することが示されています .
業界: 製薬業界では、TG11-77 塩酸塩は、EP2受容体を標的とする新薬の開発に使用されています。 高い選択性と脳透過性により、さまざまな神経疾患や炎症性疾患の治療のための有望な候補となっています .
科学的研究の応用
Chemistry: In chemistry, TG11-77 hydrochloride is used as a selective antagonist to study the role of the EP2 receptor in various biochemical pathways. Its high selectivity and potency make it a valuable tool for understanding receptor-ligand interactions .
Biology: In biological research, this compound is used to investigate the role of the EP2 receptor in neuroinflammation and other cellular processes. It has been shown to inhibit the expression of genes encoding COX-2, IL-1β, and IL-6, which are involved in inflammatory responses .
Medicine: In medical research, this compound is explored for its potential therapeutic applications in treating central nervous system diseases, such as Alzheimer’s disease. It has demonstrated the ability to reduce neuroinflammation and improve cognitive function in animal models .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the EP2 receptor. Its high selectivity and brain permeability make it a promising candidate for treating various neurological and inflammatory disorders .
類似化合物との比較
- EP4 receptor antagonists
- DP1 receptor antagonists
- IP receptor antagonists
Comparison: TG11-77 hydrochloride is unique in its high selectivity for the EP2 receptor over other prostanoid receptors such as EP4, DP1, and IP receptors. This selectivity is crucial for its effectiveness in targeting specific pathways without affecting other receptors, reducing the risk of side effects .
特性
IUPAC Name |
2-[(4,6-dimethylpyridin-2-yl)amino]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O.ClH/c1-14-10-15(2)27-21(11-14)29-23-25-12-17(13-26-23)22(30)24-9-8-18-16(3)28-20-7-5-4-6-19(18)20;/h4-7,10-13,28H,8-9H2,1-3H3,(H,24,30)(H,25,26,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHQNXHZXZHWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC2=NC=C(C=N2)C(=O)NCCC3=C(NC4=CC=CC=C43)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide](/img/structure/B3025804.png)

![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride](/img/structure/B3025810.png)
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)



